molecular formula C20H25N3O2 B2880550 1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one CAS No. 1797063-53-6

1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one

Cat. No.: B2880550
CAS No.: 1797063-53-6
M. Wt: 339.439
InChI Key: ZYQUODCRBVVRJD-UHFFFAOYSA-N
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Description

1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one is a synthetic organic compound that belongs to the class of piperidine derivatives Known for its distinct chemical structure, it integrates a pyridazine moiety with a piperidine ring, linked to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthesis typically starts with the preparation of the 6-methylpyridazine derivative, which is then functionalized to introduce the oxy group.

  • The piperidine ring is incorporated through nucleophilic substitution reactions, often involving chloro derivatives.

  • The final step involves the addition of the phenylbutanone moiety via alkylation or acylation reactions under anhydrous conditions to prevent hydrolysis and maximize yield.

Industrial Production Methods

  • In industrial settings, synthesis is scaled using high-yielding batch processes. Reactions are carried out in solvent-free or minimal solvent conditions to enhance efficiency.

  • Catalysts such as palladium or nickel are employed to accelerate the reaction rates and improve product purity.

  • Purification typically involves crystallization, distillation, or chromatographic techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation, especially at the pyridazine and piperidine rings, leading to the formation of N-oxides.

  • Reduction: : Reduction reactions typically target the ketone group of the butanone moiety, forming corresponding alcohol derivatives.

  • Substitution: : Various nucleophilic and electrophilic substitution reactions are possible, especially at the piperidine ring and phenyl group.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or peracids in acidic conditions.

  • Reduction: : Hydride donors like sodium borohydride or catalytic hydrogenation.

  • Substitution: : Alkyl halides, acyl halides, or nitration agents under controlled temperature and pressure conditions.

Major Products

  • The major products depend on the reaction type, with possible outcomes including N-oxides, alcohol derivatives, or substituted aromatic compounds.

Scientific Research Applications

Chemistry

  • Used as an intermediate in the synthesis of complex organic molecules.

  • Serves as a ligand in coordination chemistry, forming complexes with transition metals.

Biology

  • Investigated for its potential as a bioactive molecule, particularly in enzyme inhibition studies.

  • Acts as a probe in receptor-ligand binding assays.

Medicine

  • Studied for its effects on central nervous system receptors.

Industry

  • Used in the synthesis of agrochemicals and specialty chemicals.

  • Plays a role in the development of novel materials with specific functional properties.

Mechanism of Action

Mechanism

  • The compound exerts its effects primarily through binding interactions with specific molecular targets, such as receptors or enzymes.

  • The piperidine and pyridazine rings play a crucial role in the binding affinity and selectivity towards these targets.

Molecular Targets and Pathways

  • Engages with G-protein-coupled receptors (GPCRs) and ion channels in the central nervous system.

  • Modulates signaling pathways involved in neurotransmission and cellular communication.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-phenylpropan-1-one: : Similar structure but differs by the length of the carbon chain, affecting its chemical properties and biological activity.

  • 1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-phenylethan-1-one: : Another analog with a shorter chain length, exhibiting different reactivity patterns.

Uniqueness

  • The presence of the butanone moiety grants unique chemical reactivity and biological interactions not seen in its shorter-chain analogs.

  • Enhanced lipophilicity and steric factors contribute to its distinctive properties and applications.

Properties

IUPAC Name

1-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-2-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-3-18(16-7-5-4-6-8-16)20(24)23-13-11-17(12-14-23)25-19-10-9-15(2)21-22-19/h4-10,17-18H,3,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYQUODCRBVVRJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)OC3=NN=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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